2-(Propan-2-yloxy)cyclohexan-1-amine
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Overview
Description
2-(Propan-2-yloxy)cyclohexan-1-amine is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol It is characterized by a cyclohexane ring substituted with an amine group and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)cyclohexan-1-amine typically involves the reaction of cyclohexanone with isopropanol in the presence of an acid catalyst to form the isopropoxycyclohexane intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a metal catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can enhance the reaction rates and selectivity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)cyclohexan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
2-(Propan-2-yloxy)cyclohexan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)cyclohexan-1-amine: Similar structure but lacks the isopropoxy group.
Cyclohexanamine: Basic structure without any additional substituents.
2-(Methoxy)cyclohexan-1-amine: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
2-(Propan-2-yloxy)cyclohexan-1-amine is unique due to the presence of both an isopropoxy group and an amine group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-propan-2-yloxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEPLHMRGFQZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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